molecular formula C7H11ClO2 B2435860 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid CAS No. 1851605-02-1

1-(2-Chloroethyl)cyclobutane-1-carboxylic acid

Cat. No. B2435860
CAS RN: 1851605-02-1
M. Wt: 162.61
InChI Key: SKJSTZNXLDPACL-UHFFFAOYSA-N
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Description

“1-(2-Chloroethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C7H11ClO2 and a molecular weight of 162.61 . It is a type of carboxylic acid featuring a cyclobutane backbone .


Synthesis Analysis

The synthesis of “1-(2-Chloroethyl)cyclobutane-1-carboxylic acid” can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .


Molecular Structure Analysis

The unique four-membered ring of cyclobutane brings about several intriguing chemical properties . In “1-(2-Chloroethyl)cyclobutane-1-carboxylic acid”, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of “1-(2-Chloroethyl)cyclobutane-1-carboxylic acid” chiefly involves the carboxyl group . It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation . Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .


Physical And Chemical Properties Analysis

“1-(2-Chloroethyl)cyclobutane-1-carboxylic acid” is a colorless solid under standard conditions . It has a high melting point due to the strong intermolecular forces from its carboxyl group .

Future Directions

In terms of applications, “1-(2-Chloroethyl)cyclobutane-1-carboxylic acid” has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure . Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .

properties

IUPAC Name

1-(2-chloroethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c8-5-4-7(6(9)10)2-1-3-7/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJSTZNXLDPACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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